8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring
Preparation Methods
The synthesis of 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: This step involves the cyclization of appropriate precursors to form the pyrido ring.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a series of condensation reactions.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an anxiolytic or anticonvulsant.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects. The pathways involved may include modulation of ion channels and receptor signaling cascades.
Comparison with Similar Compounds
8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
6-Methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: This compound shares a similar core structure but lacks the aminoethyl and ethyl groups.
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
133626-80-9 |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
8-(aminomethyl)-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C16H18N4O/c1-3-20-13-7-6-11(10-17)9-14(13)19(2)16(21)12-5-4-8-18-15(12)20/h4-9H,3,10,17H2,1-2H3 |
InChI Key |
SZGWHRPEDQDLTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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